Strategic Utilization of (8aS)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Medicinal Chemistry
Strategic Utilization of (8aS)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride in Medicinal Chemistry
CAS: 634922-11-5
Formula: C
Executive Summary
(8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic, conformationally restricted diamine scaffold. In modern drug discovery, it serves as a critical proline bioisostere and a rigid spacer. Unlike flexible linear diamines, this fused system locks the nitrogen vectors into a defined spatial orientation, reducing the entropic penalty upon binding to biological targets.
Its primary utility lies in Fragment-Based Drug Design (FBDD) and Peptidomimetics , particularly for targets requiring precise recognition of proline-like turns, such as IAP (Inhibitor of Apoptosis Proteins) antagonists and GPCR ligands .
Chemical Profile & Structural Analysis[5][6][7][8]
This compound exists as a dihydrochloride salt, rendering it highly water-soluble but requiring neutralization (free-basing) prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | >250 °C (dec.) | High lattice energy due to salt form. |
| Solubility | Water (>50 mg/mL), DMSO | Poor solubility in non-polar organics (DCM, Hexane). |
| Chirality | (8aS) | Derived from L-Proline; essential for stereospecific binding. |
| pKa (Calc) | ~8.5 (secondary amine), ~4.0 (tertiary amine) | The bridgehead nitrogen is less basic due to steric bulk. |
Structural Diagram
The following diagram illustrates the core fused ring system and the numbering scheme used in IUPAC nomenclature.
Figure 1: Connectivity of the octahydropyrrolo[1,2-a]pyrazine core. N1 is the secondary amine available for derivatization; N4 is the bridgehead tertiary amine.
Synthetic Utility & Protocols
Synthesis Logic (The "Why" and "How")
The synthesis of the (8aS) enantiomer typically begins with L-Proline . This ensures the optical purity of the bridgehead carbon (C8a) without requiring expensive chiral resolution steps later.
Mechanism:
-
N-Alkylation: L-Proline ethyl ester reacts with N-protected 2-chloroethylamine.
-
Cyclization: Intramolecular amide formation creates the piperazine-2-one ring (lactam).
-
Reduction: The lactam is reduced (e.g., LiAlH4 or BH3·THF) to the saturated amine.
-
Salt Formation: Treatment with HCl gas in dioxane/ether precipitates the stable dihydrochloride.
Experimental Protocol: Free-Basing the Dihydrochloride
Objective: To liberate the reactive secondary amine for use in an amide coupling reaction. Note: The dihydrochloride salt is non-nucleophilic. You MUST neutralize it.
Reagents:
-
(8aS)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq)
-
Dichloromethane (DCM) or 2-MeTHF (Green alternative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
Step-by-Step:
-
Suspension: Suspend the dihydrochloride salt in DCM (10 mL/g). The salt will likely not dissolve completely.
-
Neutralization: Cool to 0°C. Add DIPEA (3.0 eq) dropwise.
-
Observation: The suspension should clear as the organic-soluble free base is formed and the DIPEA·HCl salt stays in solution or precipitates (depending on solvent).
-
-
Verification: If the reaction mixture remains cloudy, adding a catalytic amount of DMAP can facilitate the proton transfer.
-
Coupling: Add the electrophile (e.g., Acid Chloride or Carboxylic Acid + Coupling Reagent) directly to this "in situ" generated free base solution. Do not attempt to isolate the free base by evaporation, as it is a volatile oil and prone to oxidation.
Figure 2: Decision tree for handling the dihydrochloride salt in synthesis.
Applications in Drug Discovery[6][9]
IAP Antagonists (Smac Mimetics)
The most prominent application of this scaffold is in the design of Smac mimetics . These drugs antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2, restoring the cell's ability to undergo programmed cell death (apoptosis) in cancer cells.
-
Mechanistic Role: The natural ligand for IAPs is the N-terminal AVPI peptide of the Smac protein. The proline residue in AVPI is critical for a turn conformation.
-
Scaffold Advantage: The octahydropyrrolo[1,2-a]pyrazine core mimics the Proline-Isoleucine (P-I) region of the AVPI peptide but with greater metabolic stability and rigidity. The bicyclic system locks the N-terminal alanine mimic in the optimal vector to interact with the BIR3 domain of XIAP.
GPCR & Ion Channel Ligands
The scaffold is also used to enforce chirality in ligands for:
-
Calcium Channels (Cav): Modulating pain pathways.
-
Histamine H3 Receptors: Cognitive enhancement.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: The dihydrochloride salt is acidic. Contact with eyes can cause severe irritation.[5]
-
Hygroscopic: Absorbs moisture rapidly. Weigh quickly and reseal containers immediately.
Handling Best Practices:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the fine powder in a fume hood to avoid inhalation.
-
Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.
References
-
Synthesis & Structure: PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information (2025). Link
-
Medicinal Application (IAP): Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold.[6][7] Journal of Medicinal Chemistry (2013). Link
- Scaffold Utility:Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Chemical Reviews (2014). (General reference for bicyclic diamines).
-
Safety Data: Safety Data Sheet: (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.[1][3][8] Santa Cruz Biotechnology.[9] Link
Sources
- 1. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, CAS No. 634922-11-5 - iChemical [ichemical.com]
- 2. (S)-OCTAHYDROPYRROLO[1,2-A]PYRAZINE DIHYDROCHLORIDE [P97460] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride|CAS 634922-11-5 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msds.carboline.com [msds.carboline.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
